Dimethyl 7-oxabicyclo[4.1.0]hept-4-ene-1,4-dicarboxylate
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Overview
Description
Dimethyl 7-oxabicyclo[410]hept-4-ene-1,4-dicarboxylate is a bicyclic compound with a unique structure that includes an oxygen bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 7-oxabicyclo[4.1.0]hept-4-ene-1,4-dicarboxylate typically involves a Diels-Alder reaction. This reaction occurs between furan and maleic anhydride at room temperature, yielding 7-oxabicyclo[2.2.1]hept-5-ene exo-2,3-dicarboxylic anhydride. Subsequent esterification with methanol produces the desired dimethyl ester .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 7-oxabicyclo[4.1.0]hept-4-ene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Dimethyl 7-oxabicyclo[4.1.0]hept-4-ene-1,4-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and enzyme interactions.
Industry: It may be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which dimethyl 7-oxabicyclo[4.1.0]hept-4-ene-1,4-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific active sites, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 1,4-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate
- Dimethyl 7-oxabicyclo[2.2.1]hept-2-ene-2,3-dicarboxylate
- Diethyl 7-oxatricyclo[4.1.0]heptane-3,4-dicarboxylate
Uniqueness
Dimethyl 7-oxabicyclo[4.1.0]hept-4-ene-1,4-dicarboxylate is unique due to its specific bicyclic structure with an oxygen bridge, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in synthesis and research .
Properties
CAS No. |
61846-10-4 |
---|---|
Molecular Formula |
C10H12O5 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
dimethyl 7-oxabicyclo[4.1.0]hept-4-ene-1,4-dicarboxylate |
InChI |
InChI=1S/C10H12O5/c1-13-8(11)6-3-4-10(9(12)14-2)7(5-6)15-10/h5,7H,3-4H2,1-2H3 |
InChI Key |
ILUHKULFVQEWBD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2C(O2)(CC1)C(=O)OC |
Origin of Product |
United States |
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